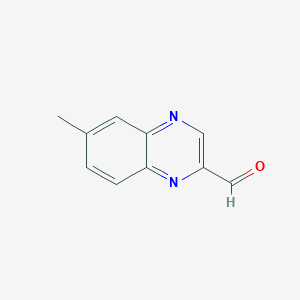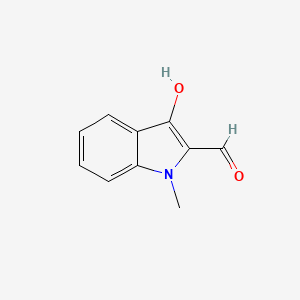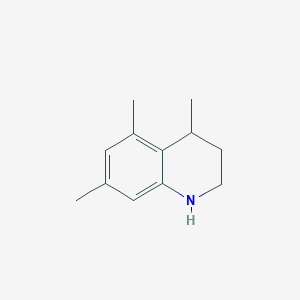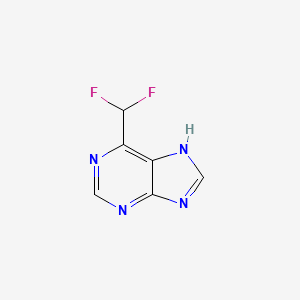
6-(difluoromethyl)-7H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Difluoromethyl)-7H-purine is a fluorinated purine derivative Purines are a group of heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(difluoromethyl)-7H-purine typically involves the introduction of the difluoromethyl group into the purine ring. One common method is the difluoromethylation of purine derivatives using difluoromethylating agents such as difluoromethyl iodide (CF2HI) or difluoromethyl sulfone (CF2HSO2Ph). The reaction conditions often involve the use of a base, such as potassium carbonate (K2CO3), and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes can utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and scalability. The choice of difluoromethylating agents and reaction conditions can be optimized to minimize costs and environmental impact .
化学反応の分析
Types of Reactions
6-(Difluoromethyl)-7H-purine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the purine ring, particularly at positions adjacent to the difluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include H2O2 and KMnO4, typically used in aqueous or organic solvents.
Reduction: NaBH4 and LiAlH4 are common reducing agents, often used in solvents like ethanol or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated purine oxides, while reduction can produce difluoromethylated purine alcohols .
科学的研究の応用
6-(Difluoromethyl)-7H-purine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where purine analogs are effective.
作用機序
The mechanism of action of 6-(difluoromethyl)-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
類似化合物との比較
Similar Compounds
6-Methyl-7H-purine: A non-fluorinated analog with similar structural features but different chemical and biological properties.
6-Trifluoromethyl-7H-purine: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to different reactivity and biological activity.
6-Chloromethyl-7H-purine: Contains a chloromethyl group, which can undergo different substitution reactions compared to the difluoromethyl group.
Uniqueness
The presence of the difluoromethyl group in 6-(difluoromethyl)-7H-purine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its non-fluorinated or differently fluorinated analogs. These properties make it a valuable compound for various applications in research and industry .
特性
分子式 |
C6H4F2N4 |
|---|---|
分子量 |
170.12 g/mol |
IUPAC名 |
6-(difluoromethyl)-7H-purine |
InChI |
InChI=1S/C6H4F2N4/c7-5(8)3-4-6(11-1-9-3)12-2-10-4/h1-2,5H,(H,9,10,11,12) |
InChIキー |
MAYQYIJRWRSCQV-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=NC=NC(=C2N1)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



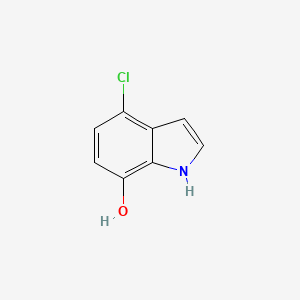
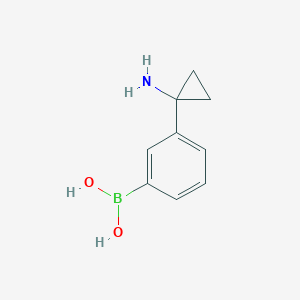
![4H-Naphtho[2,3-d]imidazole](/img/structure/B15071518.png)

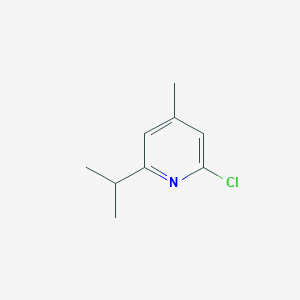
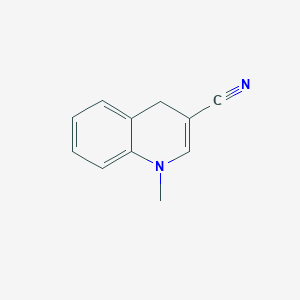
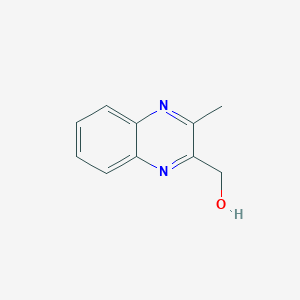
![4-imino-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B15071556.png)
![2-(Aziridin-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B15071566.png)
